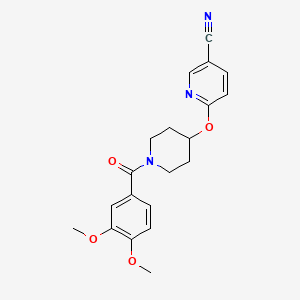

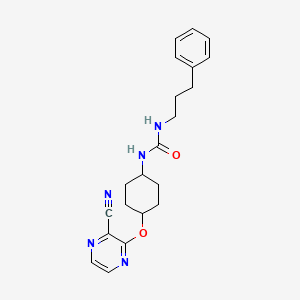

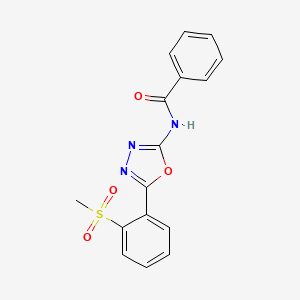

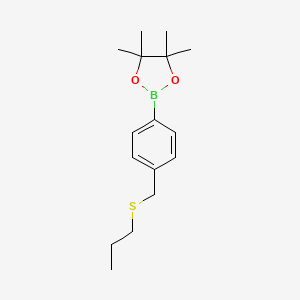

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific requirements of the process, such as cost, yield, and environmental impact .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Given the functional groups present in the compound, it could potentially undergo a variety of reactions, including but not limited to nucleophilic substitutions, eliminations, and additions .Aplicaciones Científicas De Investigación

Electrospray Mass Spectrometry

Derivatives of similar complex molecules have been examined using electrospray and collision-induced dissociation (CID) fragmentation spectra with a focus on improving mass spectrometry techniques. These studies provide insights into the behavior of such compounds under mass spectrometric analysis, which can be crucial for identifying and quantifying them in various samples (Harvey, 2000).

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives with potential biological activities. For example, the synthesis of novel pyrazolopyrimidines derivatives explored their anticancer and anti-5-lipoxygenase agents, indicating a potential pathway for the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

Another area of interest is the synthesis and evaluation of derivatives for antimicrobial activity. Studies have synthesized various benzamide derivatives and evaluated their anti-microbial activities, hinting at the potential utility of such compounds in developing new antimicrobials (Vijaya Laxmi et al., 2019).

Inhibition of TNF-α Production

Compounds with similar structures have been evaluated as inhibitors of TNF-α production. This research suggests potential applications in treating conditions associated with excessive TNF-α production, such as inflammatory diseases (Collin et al., 1999).

Adsorption Studies

Furthermore, studies on the adsorption capacities of carbon sorbents containing pyrimidine-polyamine conjugates for metal ions highlight the utility of such compounds in environmental and analytical chemistry, particularly in removing or detecting metal ions in solutions (Garcia-martin et al., 2005).

Propiedades

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N5O/c1-3-19-14-9-15(23-10(2)22-14)20-6-7-21-16(24)12-5-4-11(17)8-13(12)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,21,24)(H2,19,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUUMYYNVPQFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)